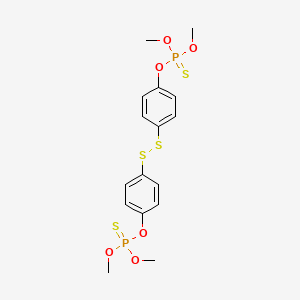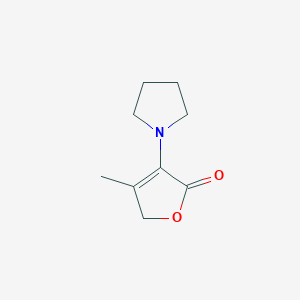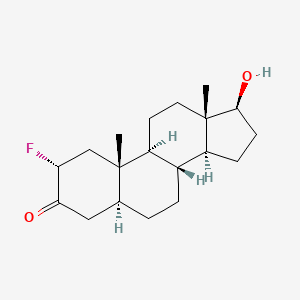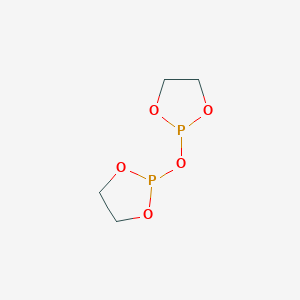
2-Methylheptandiol-2.3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptandiol-23 is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptandiol-2.3 can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-Methylheptanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reduction of 2-Methylheptanoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylheptandiol-2.3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-Methylheptanone or 2-Methylheptanoic acid.
Reduction: 2-Methylheptane.
Substitution: 2-Methylheptyl chloride or 2-Methylheptyl bromide.
Scientific Research Applications
2-Methylheptandiol-2.3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of plasticizers, lubricants, and surfactants due to its chemical stability and compatibility with various materials.
Mechanism of Action
The mechanism of action of 2-Methylheptandiol-2.3 depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
2-Methylheptandiol-2.3 can be compared with other similar diols, such as 1,2-hexanediol and 1,2-octanediol. While these compounds share similar chemical properties, this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical characteristics. For example, its branched structure may result in different reactivity and solubility compared to linear diols.
List of Similar Compounds
- 1,2-Hexanediol
- 1,2-Octanediol
- 2-Methyl-1,3-propanediol
- 2,3-Butanediol
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-methylheptane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7(9)8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
GPAKPLDUZKETOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


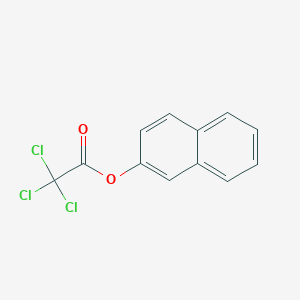
silyl}propyl acetate](/img/structure/B14742516.png)


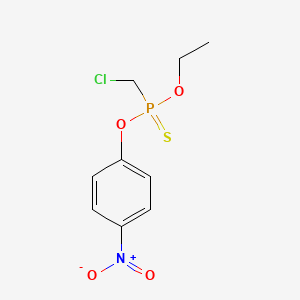



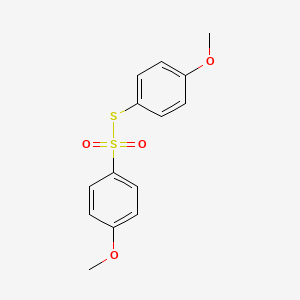
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
